molecular formula C7H8IN B3065095 3-Iodo-2,6-dimethylpyridine CAS No. 29976-16-7

3-Iodo-2,6-dimethylpyridine

Cat. No. B3065095
CAS RN: 29976-16-7
M. Wt: 233.05 g/mol
InChI Key: VUSABUXCLUKDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Iodo-2,6-dimethylpyridine involves various chemical reactions. For instance, a three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde, and phenylhydrazine in the presence of KOH in ethanol gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules .


Molecular Structure Analysis

The molecular structure of 3-Iodo-2,6-dimethylpyridine has been computed using accurate quantum chemical methods. The structure of neutral and protonated pyridine, 2-methyl-, 4-methyl-, 2,4-dimethyl-, 2,6-dimethyl-, and 2,4,6-trimethylpyridine molecules and also of proton-bound dimers of pyridine and 2,4-dimethylpyridine have been studied .


Chemical Reactions Analysis

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded 1-((5S,11S)-2,5-dimethyl-11,12-dihydro-5H-5,11-epoxybenzo[7,8]oxocino[4,3-b]pyridin-3-yl)ethan-1-one as the product of intramolecular cyclization .


Physical And Chemical Properties Analysis

3-Iodo-2,6-dimethylpyridine is a powder at room temperature . It has a molecular weight of 233.05 g/mol.

Scientific Research Applications

Adsorption Studies

3-Iodo-2,6-dimethylpyridine has been used in the study of acid surfaces, specifically in the adsorption of 2,6-dimethylpyridine on different samples of γ-Al2O3, fluorinated γ-Al2O3, and decationated Y zeolites. The infrared spectra of the adsorbed base after desorption at different temperatures have been obtained, highlighting its inability to differentiate among different types of Lewis sites. This compound helped in identifying weak Bronsted sites and their variations with increased acid strength due to fluorination (Corma, Rodellas, & Fornés, 1984).

Reactivity and Structure Analysis

In the field of organic chemistry, the reactivity of related compounds like 2-iodylpyridine and 3-alkoxy-2-iodylpyridines has been studied. These compounds were prepared by oxidation of respective 2-iodopyridines, and their structures were analyzed using single-crystal X-ray diffraction. This research demonstrates the potential of these compounds as recyclable reagents for oxidation of sulfides and alcohols (Yoshimura et al., 2011).

Interaction with Iodine

Studies have also been conducted on the interaction of iodine with pyridine and 2,6-dimethylpyridine in solvents like carbon tetrachloride and cyclohexane. These studies involved calorimetric and spectroscopic measurements to understand the formation constants and enthalpy of complexation, highlighting the influence of di-ortho substituents on these constants (Barton & Pottier, 1984).

Application in Polymerization

Another interesting application is in the field of polymer chemistry, where 2,6-dimethylpyridine plays a role in living cationic polymerization of vinyl monomers by organoaluminum halides. It acts as an added base in the polymerization process, influencing the livingness of the growing carbocation through nucleophilic interaction (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

Use in Medicinal Chemistry

In medicinal chemistry, related compounds have been synthesized for specific applications, such as 6-[(124)I]iodo-2-(4'-N,N-dimethylamino)-phenylimidazo[1,2-a]pyridine ([(124)I]IMPY) used as a positron-emitting probe in Alzheimer's disease research. This compound showed significant radioactivity retention in beta-amyloid-rich regions of brain sections, making it a promising probe for imaging beta-amyloid plaques (Chang, Chen, Lee, Shen, & Wang, 2009).

Mechanism of Action

While the exact mechanism of action for 3-Iodo-2,6-dimethylpyridine is not specified, similar compounds like Idoxuridine act as an antiviral agent by inhibiting viral replication by substituting itself for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Safety and Hazards

The safety data sheet for a similar compound, 2,6-Dimethylpyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation .

Future Directions

The Claisen–Schmidt condensation reaction of 3,5-diacetyl-2,6-dimethylpyridine with salicylic aldehyde in the presence of an acid unexpectedly afforded a product of intramolecular cyclization instead of α,β-unsaturated ketones (mono- or bis-azachalcones). This opens up new possibilities for the synthesis of novel pyridine-based derivatives .

properties

IUPAC Name

3-iodo-2,6-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8IN/c1-5-3-4-7(8)6(2)9-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSABUXCLUKDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60514678
Record name 3-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2,6-dimethylpyridine

CAS RN

29976-16-7
Record name 3-Iodo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60514678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2,6-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2,6-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
3-Iodo-2,6-dimethylpyridine
Reactant of Route 4
3-Iodo-2,6-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
3-Iodo-2,6-dimethylpyridine
Reactant of Route 6
3-Iodo-2,6-dimethylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.